molecular formula C12H12N2O2 B126500 (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one CAS No. 152153-01-0

(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one

Cat. No. B126500
M. Wt: 216.24 g/mol
InChI Key: LGXHODFXCOIGGJ-VIFPVBQESA-N
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Description

(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one, commonly referred to as (S)-4-IMO, is a novel oxazolidinone compound that has been studied for its potential applications in the field of synthetic organic chemistry. It has been found to be a versatile reagent, capable of catalyzing a variety of reactions, including the synthesis of heterocyclic compounds. In addition, (S)-4-IMO has been investigated for its potential use in the development of new therapeutic agents.

Scientific Research Applications

1. Impurity Identification in Pharmaceutical Compounds

In the pharmaceutical industry, specifically in the purification process of Zolmitriptan, a migraine medication, isomers of (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one were identified as impurities. Their identification and structural elucidation were crucial for improving the purity of the Active Pharmaceutical Ingredient (API) through targeted removal of these impurities (K. Neelakandan et al., 2013).

2. Synthesis of New Heterocyclic Systems

In the field of synthetic organic chemistry, compounds similar to (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one have been used in the synthesis of novel heterocyclic systems. This includes the formation of oxazolo[3",4":1,2]azepino[5,4,3-cd]indole, which are core analogs of aurantioclavine, demonstrating the versatility of oxazolidin-2-one derivatives in creating new molecular structures (I. Titov et al., 2004).

3. Development of Antibacterial Agents

Oxazolidinones, a class to which (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one is related, are significant in the development of novel antibacterial agents. Research has focused on creating new oxazolidinone derivatives with high activity against Gram-positive pathogens, and reduced potential for adverse effects like myelosuppression and monoamine oxidase inhibition (M. Gordeev & Zhengyu Yuan, 2014).

4. Potential in Anticancer Research

Derivatives of (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown significant cytotoxicity against various human tumor cell lines, making them valuable lead compounds for further optimization in cancer treatment research (Narsimha R Penthala et al., 2011).

5. Role in Synthetic Organic Chemistry

The oxazolidin-2-one nucleus, closely related to (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one, is a popular framework in synthetic organic chemistry. It has a wide application in the construction of complex molecular structures, serving as protective groups for amino alcohols and as chiral auxiliaries in asymmetric synthesis. The introduction of drugs like Linezolid, based on the oxazolidin-2-one structure, has further heightened interest in this class of compounds (G. Zappia et al., 2007).

properties

IUPAC Name

(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXHODFXCOIGGJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444734
Record name (4S)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one

CAS RN

152153-01-0
Record name (4S)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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